![molecular formula C17H32O2 B1231224 7-Methyl-Z-tetradecen-1-ol acetate](/img/structure/B1231224.png)
7-Methyl-Z-tetradecen-1-ol acetate
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Overview
Description
(8Z)-7-methyl-8-tetradecen-1-yl acetate is an acetate ester derived from (8Z)-7-methyl-8-tetradecen-1-ol.
Scientific Research Applications
Pheromone Synthesis and Application
7-Methyl-Z-tetradecen-1-ol acetate and its isomers have been extensively studied for their roles as pheromones in various insects. For instance, it has been synthesized and used as an attractant to trap corn pests, showing potent action similar to natural pheromones extracted from male Ostrinia nubilalis, a type of moth (Li, Yong, & Aisa, 2008). In another study, the compound acted as a secondary sex pheromone in field tests for trapping fall armyworms (Jones & Sparks, 1979).
Sensory and Behavioral Studies
Research on the sensory efficacy of alkyl-branched pheromone analogues in moths has demonstrated the specific responses of various moth species to different isomers and derivatives of tetradecen-1-ol acetates (Priesner, Bestmann, Vostrowsky, & Rösel, 1977). These findings are crucial for understanding insect olfactory receptors and their sensitivity to minor variations in pheromone structures.
Environmental Impact and Pest Management
The use of such compounds in pest management strategies has been a focus of research. For instance, studies on disruption of pheromonal communication in Heliothis spp. using tetradecen-1-ol acetates highlight the potential of these compounds in environmentally friendly pest control methods (Mitchell, Jacobson, & Baumhover, 1975).
Therapeutic Applications
In a unique application, 7-Methyl-Z-tetradecen-1-ol acetate has been identified in Dalbergia granadillo, where it is noted for its potential health benefits such as relieving cough and treating sore throat (Ni et al., 2020).
properties
Product Name |
7-Methyl-Z-tetradecen-1-ol acetate |
---|---|
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
[(Z)-7-methyltetradec-8-enyl] acetate |
InChI |
InChI=1S/C17H32O2/c1-4-5-6-7-10-13-16(2)14-11-8-9-12-15-19-17(3)18/h10,13,16H,4-9,11-12,14-15H2,1-3H3/b13-10- |
InChI Key |
IUOFQMYQDUARQU-RAXLEYEMSA-N |
Isomeric SMILES |
CCCCC/C=C\C(C)CCCCCCOC(=O)C |
SMILES |
CCCCCC=CC(C)CCCCCCOC(=O)C |
Canonical SMILES |
CCCCCC=CC(C)CCCCCCOC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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